molecular formula C14H11N3O B11871516 2-(2-aminophenyl)quinazolin-4(1H)-one CAS No. 27259-73-0

2-(2-aminophenyl)quinazolin-4(1H)-one

Cat. No.: B11871516
CAS No.: 27259-73-0
M. Wt: 237.26 g/mol
InChI Key: MDRBCQOOJMXHOC-UHFFFAOYSA-N
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Description

2-(2-aminophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with an amino group attached to the phenyl ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzonitrile with various aldehydes or ketones. One common method involves the use of sodium hydride in tetrahydrofuran (THF) as a base, followed by refluxing the reaction mixture . Another approach utilizes visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation with fluorescein as a photocatalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core or the amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring or the quinazolinone core .

Mechanism of Action

The mechanism of action of 2-(2-aminophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminophenyl)quinazolin-4(1H)-one is unique due to the presence of the amino group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications and effects .

Properties

CAS No.

27259-73-0

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-(2-aminophenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H11N3O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,15H2,(H,16,17,18)

InChI Key

MDRBCQOOJMXHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2)N

Origin of Product

United States

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